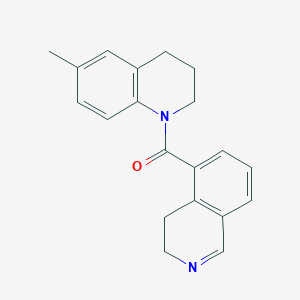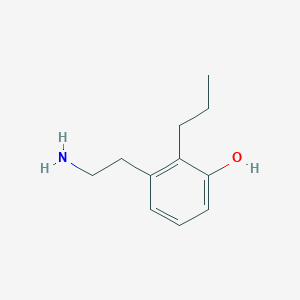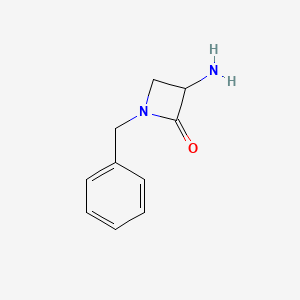
3-Amino-1-benzylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-benzylazetidin-2-one is a four-membered heterocyclic compound that belongs to the azetidine family Azetidines are known for their strained ring structure, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-benzylazetidin-2-one typically involves the following steps:
Starting Material: Benzhydrylamine and epichlorohydrin are commonly used starting materials.
Formation of Azetidin-3-ol: Benzhydrylamine reacts with epichlorohydrin to form benzhydrylazetidin-3-ol.
Activation: The hydroxyl group in benzhydrylazetidin-3-ol is activated using methanesulfonyl chloride in the presence of triethylamine in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-benzylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the activated positions.
Ring-Opening Reactions: Due to the strain in the four-membered ring, it can undergo ring-opening reactions under hydrolytic or nucleophilic conditions.
Common Reagents and Conditions
Methanesulfonyl Chloride: Used for activating the hydroxyl group.
Ammonium Hydroxide: Used in the aminolysis step.
Triethylamine: Acts as a base in the activation step.
Major Products
Substituted Azetidines: Various substituted azetidines can be formed depending on the reagents used in the substitution reactions.
Ring-Opened Products: Products resulting from the ring-opening reactions, which can lead to polymerization.
Scientific Research Applications
3-Amino-1-benzylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential therapeutic agents.
Organic Synthesis: Used as a synthon in the preparation of complex heterocyclic compounds.
Polymer Chemistry: Its ring-opening polymerization can lead to the formation of polyamines with applications in antibacterial and antimicrobial coatings
Mechanism of Action
The mechanism of action of 3-Amino-1-benzylazetidin-2-one is primarily driven by its strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Other Azetidines: Compounds with different substituents on the azetidine ring, such as 3-amino-1-benzhydrylazetidine
Uniqueness
3-Amino-1-benzylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics compared to other azetidines and aziridines. Its benzyl group provides additional steric and electronic effects that influence its chemical behavior .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-amino-1-benzylazetidin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-9-7-12(10(9)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |
InChI Key |
CZOBEGCGKVVQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


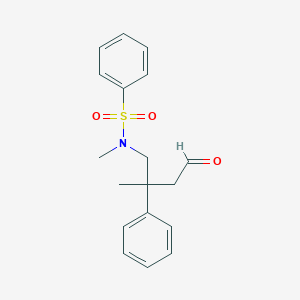

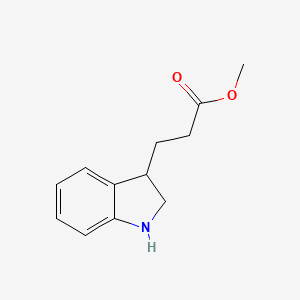

![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)
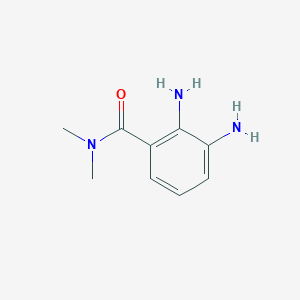

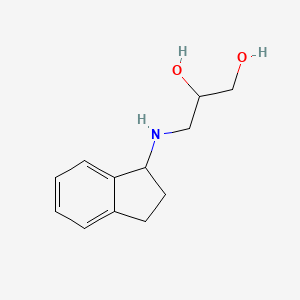
![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
